molecular formula C19H22N2O B2832631 4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE CAS No. 301305-80-6

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE

Cat. No.: B2832631
CAS No.: 301305-80-6
M. Wt: 294.398
InChI Key: GLZDAPPENFOFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-N-[4-(piperidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 4-methyl-substituted benzoyl group linked via an amide bond to a 4-(piperidin-1-yl)phenyl moiety. The piperidine ring introduces basicity and conformational flexibility, while the methyl group on the benzamide may enhance lipophilicity. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive molecules .

Properties

IUPAC Name

4-methyl-N-(4-piperidin-1-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-15-5-7-16(8-6-15)19(22)20-17-9-11-18(12-10-17)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLZDAPPENFOFQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE typically involves the direct condensation of benzoic acids and amines. One efficient method uses ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions . Industrial production methods often involve similar condensation reactions but on a larger scale, ensuring high purity and consistency.

Chemical Reactions Analysis

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like chlorine or nitric acid. The major products formed depend on the specific reagents and conditions used. .

Scientific Research Applications

4-METHYL-N-[4-(PIPERIDIN-1-YL)PHENYL]BENZAMIDE is widely used in scientific research due to its diverse applications:

    Chemistry: It serves as a building block in organic synthesis and catalysis.

    Biology: The compound is used in studying biological pathways and interactions.

    Medicine: It plays a role in drug discovery, particularly in developing new therapeutic agents.

    Industry: Its applications extend to material science, where it is used in creating advanced materials .

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it can inhibit tyrosine kinases, which are crucial in cell signaling and cancer progression. The inhibition occurs through binding to the active site of the enzyme, preventing its activity and subsequent downstream signaling .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperidine/Piperazine Ring

4-Methyl-N-[4-(4-(Methylsulfonyl)piperazin-1-yl)phenyl]benzamide
  • Molecular Formula : C₁₉H₂₃N₃O₃S
  • Key Differences : Replaces the piperidine ring with a piperazine ring bearing a methylsulfonyl group.
  • Piperazine’s additional nitrogen atom could alter binding interactions with target proteins .
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-4-nitro-N-2-pyridinylbenzamide
  • Molecular Formula : C₂₅H₂₇N₅O₄
  • Key Differences : Incorporates a nitro group on the benzamide and a methoxyphenyl-substituted piperazine linked via an ethyl chain to a pyridinyl group.
  • The extended ethyl chain and pyridinyl group introduce steric bulk, which may influence receptor selectivity .

Simplified Analogues with Modified Aromatic Substituents

4-Methyl-N-[4-(Methylthio)phenyl]benzamide
  • Molecular Formula: C₁₅H₁₅NOS
  • Key Differences : Replaces the piperidinylphenyl group with a methylthiophenyl moiety.
  • However, the absence of the piperidine ring eliminates basicity, which could reduce interactions with charged protein residues .

Complex Analogues with Therapeutic Relevance

Ponatinib (AP-24534)
  • Molecular Formula : C₂₉H₂₇F₃N₆O
  • Key Differences : Features an ethynylimidazopyridazine group and a trifluoromethyl-substituted phenyl ring. The piperazine ring is modified with a methyl group and linked via a methylene bridge.
  • Impact : The trifluoromethyl group enhances metabolic stability, while the ethynyl linker contributes to kinase inhibition by occupying hydrophobic pockets. Ponatinib’s structural complexity underscores the importance of strategic substituent placement for targeting specific kinases .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Differences vs. Target
Target Compound C₁₉H₂₂N₂O 294.39 4-methylbenzamide, 4-(piperidin-1-yl)phenyl Reference
4-Methyl-N-[4-(methylsulfonyl)piperazinyl]phenylbenzamide C₁₉H₂₃N₃O₃S 373.47 Methylsulfonylpiperazine Piperazine ring, sulfonyl group adds polarity
4-Methyl-N-[4-(methylthio)phenyl]benzamide C₁₅H₁₅NOS 257.35 Methylthiophenyl No piperidine; sulfur atom increases lipophilicity
N-[2-(4-(2-Methoxyphenyl)piperazinyl)ethyl]-4-nitro-N-pyridinylbenzamide C₂₅H₂₇N₅O₄ 461.51 Nitro, methoxyphenylpiperazine, pyridinyl Larger structure; multiple substituents
Ponatinib C₂₉H₂₇F₃N₆O 532.56 Ethynylimidazopyridazine, trifluoromethyl Complex substituents; antineoplastic activity

Research Findings and Implications

  • Docking Studies : Glide docking methods (Evidences 5, 6) suggest that analogues with flexible nitrogen-containing rings (e.g., piperidine/piperazine) exhibit improved binding accuracy to protein targets compared to rigid scaffolds. The target compound’s piperidine ring may enable optimal positioning in hydrophobic pockets .
  • Therapeutic Potential: Compounds like Ponatinib () and Nilotinib () highlight the benzamide scaffold’s utility in kinase inhibition. The target compound’s simpler structure could serve as a lead for optimizing selectivity and reducing off-target effects.
  • Metabolic Considerations : Sulfonyl and nitro groups (Evidences 1, 10) may increase metabolic stability but require careful balancing with bioavailability. The methylthio group () could predispose the compound to oxidation, necessitating prodrug strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.